Cas no 898788-99-3 (2',6'-Dichloro-3-phenylpropiophenone)
2',6'-Dichloro-3-phenylpropiophenone Chemical and Physical Properties
Names and Identifiers
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- 1-(2,6-dichlorophenyl)-3-phenylpropan-1-one
- 2',6'-DICHLORO-3-PHENYLPROPIOPHENONE
- AKOS016020981
- 898788-99-3
- DTXSID60644000
- MFCD08064123
- 2',6'-Dichloro-3-phenylpropiophenone
-
- MDL: MFCD08064123
- Inchi: 1S/C15H12Cl2O/c16-12-7-4-8-13(17)15(12)14(18)10-9-11-5-2-1-3-6-11/h1-8H,9-10H2
- InChI Key: LDYWKNYRHAYWKQ-UHFFFAOYSA-N
- SMILES: ClC1C=CC=C(C=1C(CCC1C=CC=CC=1)=O)Cl
Computed Properties
- Exact Mass: 278.02700
- Monoisotopic Mass: 278.0265204g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 264
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.8
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- PSA: 17.07000
- LogP: 4.80890
2',6'-Dichloro-3-phenylpropiophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 205612-2g |
2',6'-dichloro-3-phenylpropiophenone |
898788-99-3 | 97% | 2g |
£1013.00 | 2022-03-01 | |
| Fluorochem | 205612-5g |
2',6'-dichloro-3-phenylpropiophenone |
898788-99-3 | 97% | 5g |
£2025.00 | 2022-03-01 | |
| TRC | D083535-250mg |
2',6'-Dichloro-3-phenylpropiophenone |
898788-99-3 | 250mg |
$ 440.00 | 2022-06-06 | ||
| TRC | D083535-500mg |
2',6'-Dichloro-3-phenylpropiophenone |
898788-99-3 | 500mg |
$ 735.00 | 2022-06-06 | ||
| Fluorochem | 205612-1g |
2',6'-dichloro-3-phenylpropiophenone |
898788-99-3 | 97% | 1g |
£540.00 | 2022-03-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1782542-1g |
2',6'-Dichloro-3-phenylpropiophenone |
898788-99-3 | 98% | 1g |
¥23562.00 | 2024-04-26 | |
| A2B Chem LLC | AH88973-1g |
2',6'-Dichloro-3-phenylpropiophenone |
898788-99-3 | 97% | 1g |
$644.00 | 2024-04-19 | |
| A2B Chem LLC | AH88973-2g |
2',6'-Dichloro-3-phenylpropiophenone |
898788-99-3 | 97% | 2g |
$1169.00 | 2024-04-19 | |
| A2B Chem LLC | AH88973-5g |
2',6'-Dichloro-3-phenylpropiophenone |
898788-99-3 | 97% | 5g |
$2291.00 | 2024-04-19 |
2',6'-Dichloro-3-phenylpropiophenone Related Literature
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on 2',6'-Dichloro-3-phenylpropiophenone
Introduction to 2',6'-Dichloro-3-phenylpropiophenone (CAS No. 898788-99-3) in Modern Chemical Research
2',6'-Dichloro-3-phenylpropiophenone, identified by the Chemical Abstracts Service Number (CAS No.) 898788-99-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound, characterized by its dichloro and phenyl substituents on a propiophenone backbone, exhibits unique chemical properties that make it a valuable intermediate in synthetic chemistry. Its molecular structure, featuring a conjugated system with electron-withdrawing chloro groups, contributes to its reactivity and potential applications in various synthetic pathways.
The dichloro substitution pattern on the aromatic ring enhances the electrophilicity of the molecule, making it particularly useful in cross-coupling reactions and as a precursor for more complex heterocyclic structures. The phenyl group, on the other hand, introduces steric and electronic effects that can be leveraged to fine-tune the reactivity and selectivity of subsequent chemical transformations. These features have positioned 2',6'-Dichloro-3-phenylpropiophenone as a key building block in the synthesis of biologically active molecules.
In recent years, advancements in synthetic methodologies have highlighted the utility of this compound in the development of novel pharmaceuticals. For instance, researchers have utilized 2',6'-Dichloro-3-phenylpropiophenone as a precursor in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. The ability to functionalize the molecule at multiple sites allows for the creation of derivatives with enhanced pharmacological properties. This flexibility has been particularly valuable in drug discovery programs aimed at targeting specific disease pathways.
The agrochemical sector has also benefited from the use of 2',6'-Dichloro-3-phenylpropiophenone. Its structural motifs are found in several herbicides and fungicides that have demonstrated efficacy in controlling resistant weed species. The dichloro group plays a crucial role in stabilizing the active form of these compounds, while the phenyl ring contributes to their binding affinity to biological targets. Such applications underscore the compound's significance beyond pharmaceuticals, reinforcing its role as a versatile intermediate.
Recent studies have further explored the mechanistic aspects of reactions involving 2',6'-Dichloro-3-phenylpropiophenone. Researchers have employed computational chemistry techniques to predict reaction outcomes and optimize synthetic routes. These efforts have led to more efficient protocols for producing complex derivatives, reducing waste and improving yields. The integration of machine learning models has also enabled faster screening of potential applications, accelerating the discovery process.
The compound's stability under various conditions has been another area of interest. Investigations have shown that 2',6'-Dichloro-3-phenylpropiophenone remains stable under inert atmospheres, making it suitable for long-term storage and transport without degradation. This stability is critical for industrial-scale applications where consistency and reliability are paramount. Additionally, its solubility profile in common organic solvents facilitates its use in diverse reaction media.
In conclusion, 2',6'-Dichloro-3-phenylpropiophenone (CAS No. 898788-99-3) represents a significant advancement in synthetic chemistry with broad implications for pharmaceuticals and agrochemicals. Its unique structural features enable versatile applications, while ongoing research continues to uncover new possibilities for its use. As synthetic methodologies evolve, this compound is poised to remain a cornerstone in the development of innovative chemical solutions.
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